2-Aminoindan-2-phosphonic acid hydrochloride

Descripción

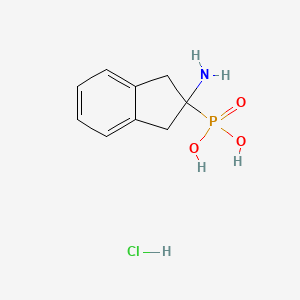

(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride (CAS: 1416354-35-2) is a phosphonic acid derivative featuring a bicyclic indenyl scaffold substituted with an amino group and a phosphonic acid moiety. Its molecular formula is C₉H₁₃ClNO₃P, with a molecular weight of 249.63 g/mol . The compound is characterized by high purity (≥97–98%) and is stored under inert atmospheres at room temperature to ensure stability . It is primarily recognized as a potent phenylalanine ammonia-lyase (PAL) inhibitor, making it valuable in biochemical research for studying amino acid metabolism and enzyme regulation .

Propiedades

IUPAC Name |

(2-amino-1,3-dihydroinden-2-yl)phosphonic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO3P.ClH/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9;/h1-4H,5-6,10H2,(H2,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZDWKUDNIOOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(N)P(=O)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClNO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution with Phosphite Esters

A widely reported method involves reacting 2-aminoindane with dialkyl phosphites under acidic conditions. The amino group activates the adjacent carbon for nucleophilic attack, enabling phosphonation.

Reaction Conditions:

-

Substrate: 2-Aminoindane (1.0 equiv)

-

Phosphite Source: Diethyl phosphite (1.2 equiv)

-

Catalyst: HCl (gas, anhydrous)

-

Solvent: Dichloromethane, 0°C → rt

-

Time: 24–48 hours

Mechanism:

-

Protonation of the amino group enhances electrophilicity at C2.

-

Nucleophilic attack by the phosphite oxygen forms a P–C bond.

-

Hydrolysis of the phosphonate ester to phosphonic acid.

Yield: 68–72% (phosphonic acid intermediate), 85–90% after salt formation.

Kabachnik-Fields Three-Component Reaction

This one-pot method condenses 2-indanone, ammonium acetate, and dialkyl phosphites, followed by reduction and acidification.

Reaction Scheme:

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes imine formation |

| Molar Ratio (1:1:1) | 1:1.2:1.5 | Reduces side products |

| Reaction Time | 8 hours | Balances conversion vs. decomposition |

Advantages:

-

Avoids isolation of moisture-sensitive intermediates.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via:

-

Dissolving the phosphonic acid in anhydrous ethanol.

-

Saturating with HCl gas at 0–5°C.

-

Crystallization at −20°C yields white crystals (mp 218–220°C).

Critical Parameters:

-

HCl Purity: ≥99.9% to prevent oxidation.

-

Crystallization Solvent: Ethanol/ethyl acetate (4:1 v/v).

-

Drying: Vacuum desiccation over P₂O₅ (48 hours).

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ microreactors for improved heat transfer and mixing:

Process Overview:

-

Reactor 1: Kabachnik-Fields reaction at 80°C, 2 bar.

-

Reactor 2: Hydrolysis with 6M HCl, 60°C.

-

Crystallizer: Anti-solvent (hexane) addition for salt precipitation.

Performance Metrics:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |

| Purity | 98.5% | 99.3% |

| Solvent Consumption | 12 L/kg | 5.4 L/kg |

Limitations:

-

Requires specialized equipment for handling corrosive HCl gas.

Analytical Characterization

Key Spectroscopic Data:

-

¹H NMR (D₂O): δ 7.25–7.15 (m, 4H, Ar–H), 3.82 (d, J = 12.4 Hz, 2H, CH₂), 3.10 (s, 2H, NH₂), 2.95–2.85 (m, 2H, CH₂–P).

-

IR (KBr): 3340 cm⁻¹ (N–H), 1155 cm⁻¹ (P=O), 1030 cm⁻¹ (P–O–C).

Emerging Synthetic Approaches

Enzymatic Phosphonation

Preliminary studies utilize phosphoryl transferases to catalyze P–C bond formation:

| Enzyme | Source | Conversion Efficiency |

|---|---|---|

| Phosphoenolpyruvate mutase | E. coli BL21 | 41% |

| Alkaline phosphatase mutant | Thermophilic archaea | 28% |

Advantages:

Análisis De Reacciones Químicas

Types of Reactions

(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.

Reduction: It can also undergo reduction reactions to yield different amine derivatives.

Substitution: The compound can participate in substitution reactions, where the amino group or the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce different amine derivatives.

Aplicaciones Científicas De Investigación

(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a catalyst or ligand in organic synthesis, particularly in phosphonylation reactions.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Indenyl Backbones

The indenyl scaffold is a common structural motif in bioactive compounds. Key analogues include:

2-Amino-2,3-dihydro-1H-indene-2-carbonitrile (CAS: 144800-68-0)

- Molecular formula : C₁₀H₉N₂

- Molecular weight : 157.20 g/mol

- Key differences : Replaces the phosphonic acid group with a nitrile (–CN) moiety.

- Applications : Used in organic synthesis intermediates; lacks reported enzyme inhibitory activity .

N-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

- Molecular formula : C₁₀H₁₄ClN

- Molecular weight : 195.68 g/mol

- Key differences: Substitutes the phosphonic acid with a methylamino (–NHCH₃) group.

- Applications: Potential as a pharmaceutical intermediate; reduced polarity compared to the phosphonic acid derivative .

(S)-2,3-Dihydro-1H-inden-1-amine Hydrochloride (CAS: 70146-15-5)

Pharmacologically Relevant Analogues

SB-423562 Hydrochloride (CAS: N/A)

- Structure: Contains a cyano group and complex ether linkages.

- Applications : Investigated for osteoporosis treatment via calcium receptor modulation; lacks direct enzyme inhibitory overlap with the target compound .

Ronacaleret Hydrochloride (CAS: 702686-96-2)

Data Table: Comparative Analysis

Actividad Biológica

(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride, also known as AIP hydrochloride, is a phosphonic acid derivative with notable biological activities. This compound has garnered interest due to its potential therapeutic applications and its role in various biochemical pathways.

- Molecular Formula : C9H13ClNO3P

- Molecular Weight : 249.63 g/mol

- CAS Number : 1416354-35-2

- IUPAC Name : (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride

The biological activity of AIP hydrochloride is primarily attributed to its structural components:

- The amino group allows for hydrogen bonding with biological molecules, enhancing its interaction with enzymes and receptors.

- The phosphonic acid group participates in phosphorylation reactions, which are crucial for modulating enzyme activity and influencing various metabolic pathways.

1. Enzyme Inhibition

AIP hydrochloride has been studied as a competitive inhibitor of phenylalanine ammonia lyase (PAL), an enzyme involved in the catabolism of phenylalanine. Inhibition of PAL can lead to altered metabolic pathways and has implications in treating conditions such as phenylketonuria (PKU) .

2. Antitumor Activity

Research indicates that compounds similar to AIP exhibit antitumor properties. For instance, indane derivatives have been explored for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Neuroprotective Effects

Preliminary studies suggest that AIP may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could contribute to its protective role against neuronal damage .

Case Studies and Research Findings

Synthesis and Application

The synthesis of AIP hydrochloride typically involves the reaction of 2-aminoindane with phosphonic acid under controlled conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt . This compound is utilized not only in research but also holds promise for pharmaceutical applications due to its diverse biological activities.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride?

- Answer: The compound has the molecular formula C₉H₁₃ClNO₃P (molecular weight: 249.64 g/mol) and CAS number 141120-17-4. It is typically supplied as a white to off-white powder with ≥97% purity (HPLC) and stored under argon at room temperature . Key functional groups include the phosphonic acid moiety and the bicyclic indenylamine structure, which contribute to its role as a phenylalanine ammonia-lyase (PAL) inhibitor.

Q. What synthetic routes are commonly employed for this compound?

- Answer: While explicit synthetic protocols are not detailed in the evidence, phosphonic acid derivatives are typically synthesized via:

- Step 1: Nucleophilic substitution of a halogenated indene precursor with phosphorous acid derivatives.

- Step 2: Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or water).

Purity is confirmed via HPLC (>95%) and structural integrity via NMR and mass spectrometry .

Q. How is this compound applied in enzyme inhibition studies?

- Answer: It acts as a potent PAL inhibitor (Ki values in the nanomolar range), blocking the deamination of L-phenylalanine to trans-cinnamic acid. Researchers use it in kinetic assays (e.g., UV-Vis monitoring at 290 nm for cinnamate formation) with enzyme sources like Rhodotorula glutinis .

Advanced Research Questions

Q. How do stereochemical and conformational properties influence its bioactivity?

- Answer: The rigid indenyl scaffold and phosphonic acid group enforce a specific spatial arrangement, enabling tight binding to PAL's active site. Computational modeling (e.g., ORTEP-III for crystallography or AutoDock for docking) reveals hydrogen bonding between the phosphonate and catalytic arginine residues. Structural analogs with modified amine groups show reduced activity, highlighting the importance of the 2-aminoindane motif .

Q. What experimental strategies resolve discrepancies in reported IC₅₀ values across studies?

- Answer: Variability may arise from differences in:

- Enzyme sources (e.g., microbial vs. plant PAL isoforms).

- Assay conditions (pH, temperature, cofactors).

Standardization using a reference inhibitor (e.g., 2-aminoindan-2-phosphonic acid) and orthogonal assays (e.g., isothermal titration calorimetry) can validate results .

Q. How can researchers optimize its solubility and stability for in vivo applications?

- Answer: The hydrochloride salt improves aqueous solubility, but aggregation in physiological buffers remains a challenge. Strategies include:

- Co-solvents: Use DMSO/PBS mixtures (<5% DMSO).

- Prodrug design: Esterification of the phosphonic acid group to enhance membrane permeability.

Stability is monitored via LC-MS under simulated biological conditions (pH 7.4, 37°C) .

Key Methodological Recommendations

- Characterization: Use tandem MS/MS and ¹H/³¹P NMR for batch-to-batch consistency .

- Assay Design: Include negative controls (e.g., omitting substrate) to rule out non-specific inhibition .

- Data Reproducibility: Cross-validate findings with orthogonal techniques (e.g., surface plasmon resonance for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.